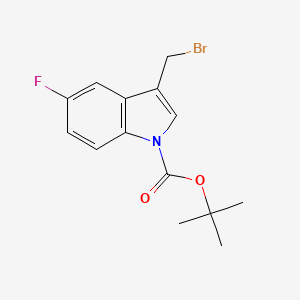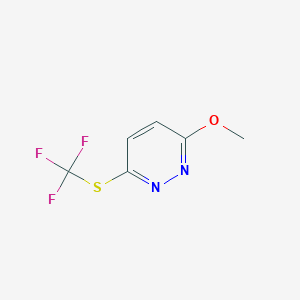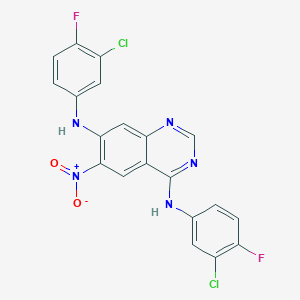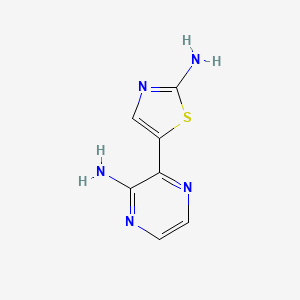
4,6-Dichloro-5-(3-(trifluoromethoxy)phenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-5-(3-(trifluoromethoxy)phenyl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science. The presence of trifluoromethoxy and dichloro substituents in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-(3-(trifluoromethoxy)phenyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethoxy)aniline and 2,4,6-trichloropyrimidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions: 4,6-Dichloro-5-(3-(trifluoromethoxy)phenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 4,6-diamino-5-(3-(trifluoromethoxy)phenyl)pyrimidine or 4,6-dithio-5-(3-(trifluoromethoxy)phenyl)pyrimidine can be formed.
Oxidation Products: N-oxides of the pyrimidine ring.
Reduction Products: Corresponding amines or partially reduced intermediates.
科学的研究の応用
4,6-Dichloro-5-(3-(trifluoromethoxy)phenyl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 4,6-Dichloro-5-(3-(trifluoromethoxy)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The dichloro substituents contribute to the compound’s binding affinity and specificity for its targets. The compound can modulate the activity of enzymes or receptors by acting as an inhibitor or activator, thereby influencing various biochemical pathways.
類似化合物との比較
4,6-Dichloro-5-phenylpyrimidin-2-amine: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
4,6-Dichloro-5-(3-methoxyphenyl)pyrimidin-2-amine: Contains a methoxy group instead of a trifluoromethoxy group, affecting its lipophilicity and reactivity.
4,6-Dichloro-5-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine: Similar structure but with a trifluoromethyl group, leading to variations in biological activity and stability.
Uniqueness: The presence of both trifluoromethoxy and dichloro substituents in 4,6-Dichloro-5-(3-(trifluoromethoxy)phenyl)pyrimidin-2-amine makes it unique in terms of its chemical stability, lipophilicity, and biological activity. These properties make it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C11H6Cl2F3N3O |
|---|---|
分子量 |
324.08 g/mol |
IUPAC名 |
4,6-dichloro-5-[3-(trifluoromethoxy)phenyl]pyrimidin-2-amine |
InChI |
InChI=1S/C11H6Cl2F3N3O/c12-8-7(9(13)19-10(17)18-8)5-2-1-3-6(4-5)20-11(14,15)16/h1-4H,(H2,17,18,19) |
InChIキー |
MYVHXXSCPWXYSL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(N=C(N=C2Cl)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


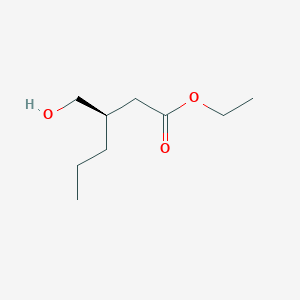
![2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13093616.png)
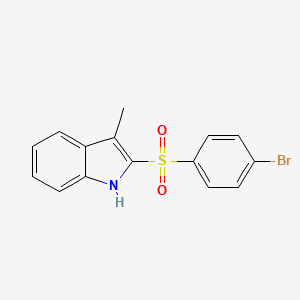
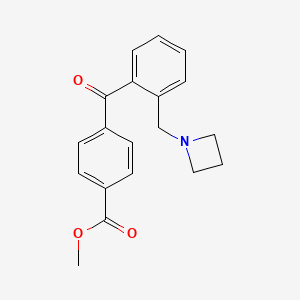
![7-Benzyl-2-morpholino-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13093637.png)
![2,6-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B13093645.png)
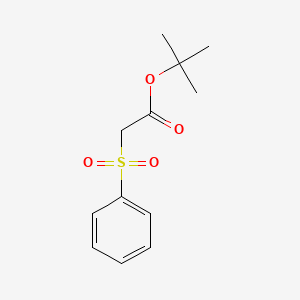
![3'-Ethoxy-5,5-dimethyl-4,5-dihydro-[1,1'-biphenyl]-2(3H)-one](/img/structure/B13093656.png)


